(3'aS,6'aR)-hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-one, cis
CAS No.:
Cat. No.: VC18037920
Molecular Formula: C10H14O
Molecular Weight: 150.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14O |
|---|---|
| Molecular Weight | 150.22 g/mol |
| IUPAC Name | (3aS,6aR)-spiro[1,3,3a,4,6,6a-hexahydropentalene-5,1'-cyclopropane]-2-one |
| Standard InChI | InChI=1S/C10H14O/c11-9-3-7-5-10(1-2-10)6-8(7)4-9/h7-8H,1-6H2/t7-,8+ |
| Standard InChI Key | KGVUVEAYEGQDRD-OCAPTIKFSA-N |
| Isomeric SMILES | C1CC12C[C@H]3CC(=O)C[C@H]3C2 |
| Canonical SMILES | C1CC12CC3CC(=O)CC3C2 |
Introduction
Synthesis and Characterization
The synthesis of (3'aS,6'aR)-hexahydro-1'H-spiro[cyclopropane-1,2'-pentalen]-5'-one, cis typically involves a [2+2+2] cycloaddition reaction of two alkynes and a 1,3-diene, catalyzed by transition metals such as rhodium or ruthenium. Characterization is achieved through various spectroscopic techniques, including infrared spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.
Applications in Scientific Experiments
(3'aS,6'aR)-hexahydro-1'H-spiro[cyclopropane-1,2'-pentalen]-5'-one, cis has potential applications in various scientific fields, including chemistry, biology, and materials science. It can serve as a building block for synthesizing other spirocyclic compounds with diverse functional properties.
Current State of Research
Research on this compound is still in its early stages, with most studies focusing on its synthesis and characterization. There is a need for further exploration of its biological and toxicological properties to fully understand its potential applications and limitations.
Future Directions
Future research directions include:
-
Biological Property Exploration: Further studies on its biological properties and potential use in medicine.
-
Synthetic Route Development: Development of new synthetic routes for efficient production.
-
Materials Science Applications: Investigation of its use as a building block for novel materials.
-
Toxicology and Safety: Comprehensive evaluation of its toxicology and safety for safe handling in scientific experiments.
Data Table: Applications
| Field | Potential Use |
|---|---|
| Chemistry | Building block for spirocyclic compounds |
| Biology | Potential antitumor and anti-inflammatory agent |
| Materials Science | Building block for novel materials |
Given the limited availability of diverse sources directly referencing (3'aS,6'aR)-hexahydro-1'H-spiro[cyclopropane-1,2'-pentalen]-5'-one, cis, the information provided is based on the most relevant and reliable data available. Further research is necessary to expand our understanding of this compound's properties and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume